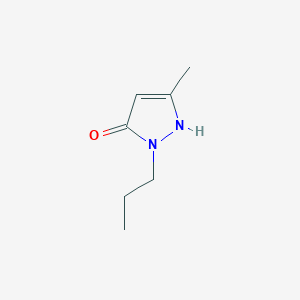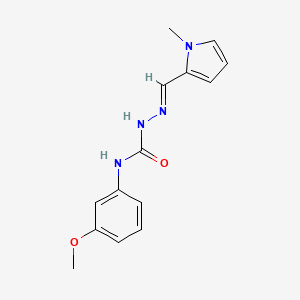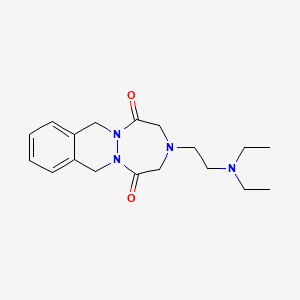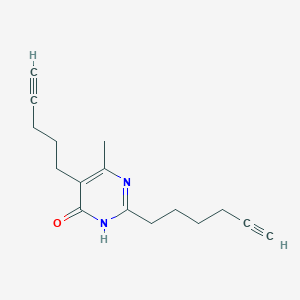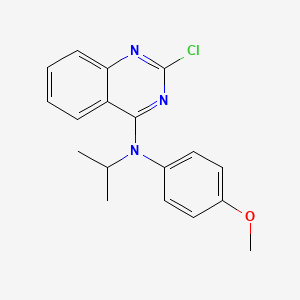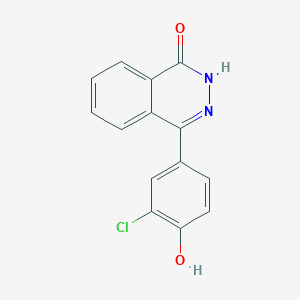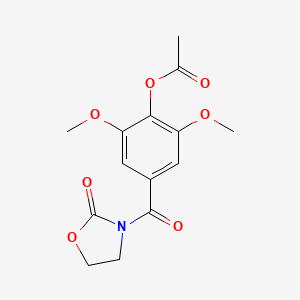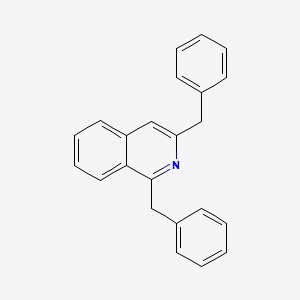![molecular formula C6H6N2 B12914675 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene CAS No. 578006-80-1](/img/structure/B12914675.png)
2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Diazabicyclo[420]octa-1,3,5-triene is a bicyclic compound with the molecular formula C8H8N2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene typically involves multistep reactions starting from simpler organic compounds. One common method involves the reaction of a 2,4-dihydroxoquinoline derivative through a series of steps to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like dimethyldichlorosilane under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications:
Wirkmechanismus
The mechanism by which 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and proteins. For example, it is believed to inhibit β-tubulin, a protein involved in cell division, which may explain its anticancer activity . The compound’s structure allows it to bind to specific active sites, disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene can be compared to other bicyclic compounds such as benzocyclobutene and imidazoquinolines. While benzocyclobutene is primarily used in materials science, imidazoquinolines are known for their immunomodulatory and antiviral activities The unique structure of 2,8-Diazabicyclo[42
Eigenschaften
CAS-Nummer |
578006-80-1 |
|---|---|
Molekularformel |
C6H6N2 |
Molekulargewicht |
106.13 g/mol |
IUPAC-Name |
2,8-diazabicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C6H6N2/c1-2-5-4-8-6(5)7-3-1/h1-3H,4H2,(H,7,8) |
InChI-Schlüssel |
IUINJUKUKQCSJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(N1)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohepta[b]pyrrole, 2-chloro-](/img/structure/B12914603.png)
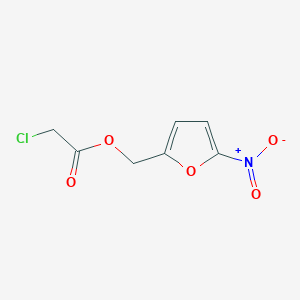
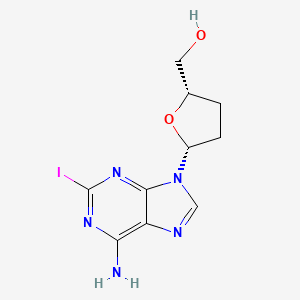
![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)
![6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12914626.png)
